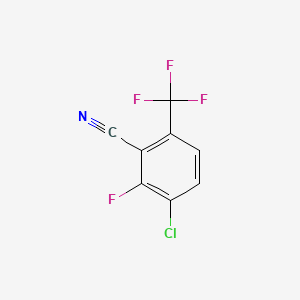
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile
Vue d'ensemble
Description
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula ClC6H2(F)(CF3)CN . It is used as a reagent in chemical synthesis .
Synthesis Analysis
The synthesis of compounds similar to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile involves various processes. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl . Another process involved adding Tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine 19, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 to the reaction tank at a temperature of 20–35 °C. The resultant mixture was heated to reflux (75–80 °C) for 20–24 h .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile can be represented by the InChI code 1S/C8H2ClF4N/c9-6-2-1-5 (8 (11,12)13)4 (3-14)7 (6)10/h1-2H .Chemical Reactions Analysis
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile may participate in various chemical reactions. For example, it can be used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors in the treatment of high cholesterol .Physical And Chemical Properties Analysis
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile is a solid at room temperature . It has a molecular weight of 223.56 .Applications De Recherche Scientifique
Interactions and Structural Analysis
Research into the crystal structures of fluorobenzenes, including compounds similar to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, has shed light on the existence and nature of C−H···F interactions. These interactions are critical for understanding the weak acceptor capabilities of the C−F group in crystalline structures, aiding in the development of new materials and chemicals with desired properties (Thalladi et al., 1998).
Synthesis and Reactivity
The field of aromatic trifluoromethylation, which involves compounds like 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, has seen significant advancements. This area of study is crucial for the development of new methods for the selective introduction of fluorine and fluorine-containing groups into organic molecules, which has vast implications in pharmaceuticals, agrochemicals, and material science (Tomashenko & Grushin, 2011).
Catalysis and Organic Transformations
Research into the palladium-catalyzed trifluoromethylation of aryl chlorides, including studies on compounds structurally related to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, has unveiled efficient methods for adding trifluoromethyl groups to a broad range of aryl substrates. This synthetic methodology is pivotal for creating molecules with enhanced properties for use in pharmaceuticals and agrochemicals (Cho et al., 2010).
Spectroscopic Properties
Studies on the molecular structure and vibrational spectra of related chlorofluoro benzonitriles have provided insights into the theoretical and experimental spectra of these compounds. This research is instrumental in understanding the molecular vibrations and thermodynamic functions, which are crucial for the design of materials with specific optical and electronic properties (Sundaraganesan et al., 2008).
Advanced Materials Development
The exploration of continuous flow iodination guided by spectroscopic observation has led to the development of methodologies for the iodination of compounds similar to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile. This research supports the synthesis of advanced intermediates for pharmaceuticals and materials science, showcasing the adaptability of fluorinated compounds in various chemical transformations (Dunn et al., 2018).
Propriétés
IUPAC Name |
3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF4N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIILPWTQMSBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C#N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


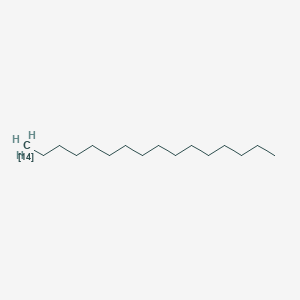
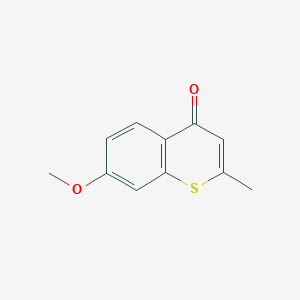
![1,3,3-Trimethyl-2-[(1E,3E,5E)-7-(1,3,3-trimethyl-2,3-dihydro-1H-2-indolyliden)-1,3,5-heptatrienyl]-3H-indolium tetrafluoroborate](/img/structure/B1643334.png)
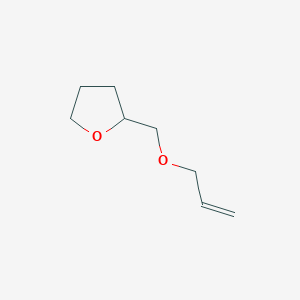
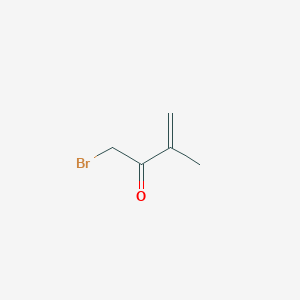
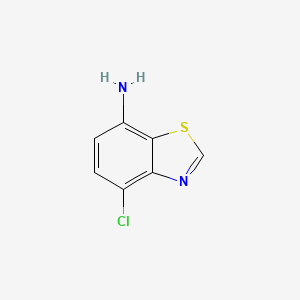
![[(E)-2-chloro-1,2-difluoroethenyl]benzene](/img/structure/B1643362.png)
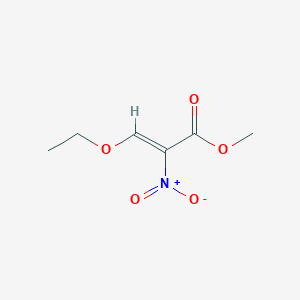
![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-methylbenzene]](/img/structure/B1643371.png)
![2-[(2,3-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B1643373.png)


